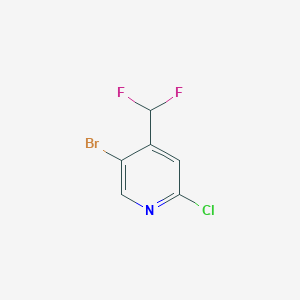

5-Bromo-2-chloro-4-(difluoromethyl)pyridine

CAS No.: 1374659-34-3

Cat. No.: VC3416056

Molecular Formula: C6H3BrClF2N

Molecular Weight: 242.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374659-34-3 |

|---|---|

| Molecular Formula | C6H3BrClF2N |

| Molecular Weight | 242.45 g/mol |

| IUPAC Name | 5-bromo-2-chloro-4-(difluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |

| Standard InChI Key | DOOWJADAFICCBQ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1Cl)Br)C(F)F |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)C(F)F |

Introduction

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a synthetic organic compound with a molecular formula of C₆H₃BrClF₂N and a molecular weight of approximately 242.45 g/mol . This compound is of interest in various scientific fields due to its unique chemical structure and potential biological activities.

Synthesis

While specific synthesis methods for 5-Bromo-2-chloro-4-(difluoromethyl)pyridine are not detailed in the available literature, similar pyridine derivatives often involve palladium-catalyzed reactions, such as Suzuki cross-coupling, for the introduction of difluoromethyl groups.

Biological Activities

Despite limited direct research on 5-Bromo-2-chloro-4-(difluoromethyl)pyridine, compounds with similar structures have shown promising biological activities:

-

Antimicrobial Activity: Derivatives of pyridine compounds have demonstrated significant antimicrobial efficacy against various bacterial strains.

-

Anti-Thrombolytic Activity: Some pyridine derivatives exhibit notable anti-thrombolytic properties, indicating potential therapeutic applications.

-

Biofilm Inhibition: These compounds can inhibit biofilm formation, which is crucial for preventing bacterial colonization and infections.

-

Anticancer Potential: Pyridine derivatives have been explored for their anticancer properties, often inducing apoptosis in cancer cell lines by disrupting cellular signaling pathways.

Applications in Research and Industry

5-Bromo-2-chloro-4-(difluoromethyl)pyridine serves as a building block in organic synthesis, contributing to the development of more complex molecules. Its applications span across chemistry, biology, medicine, and industry:

-

Chemistry: Used in the synthesis of complex organic molecules.

-

Biology: Investigated for biological activity and interactions with biomolecules.

-

Medicine: Explored as a precursor for pharmaceutical compounds.

-

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Availability and Procurement

The compound is available from chemical suppliers with a lead time of approximately 6 to 8 weeks. Discounts are often offered for large volume purchases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume